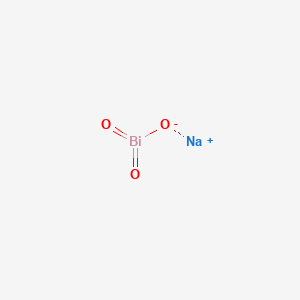
3-Hydroxybenzophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Hydroxybenzophenone and related compounds involves intricate chemical reactions that highlight the compound's versatility. A notable method involves a palladium-catalyzed cross-coupling reaction, leading to the efficient synthesis of 3-hydroxybenzo[c]phenanthrene, a closely related compound. This method demonstrates the regiospecific synthesis of phenolic compounds, which are pivotal in understanding the molecular assembly of more complex structures (Subodh Kumar, 1997).
Molecular Structure Analysis
The molecular structure of 3-Hydroxybenzophenone is characterized by the presence of hydroxy and benzophenone functional groups, contributing to its chemical reactivity and interaction with other molecules. Spectroscopic characterization and X-ray analysis of derivatives, such as 2-hydroxy-4-alkoxy-3′-nitrobenzophenones, reveal the non-planar nature of the benzophenone skeletons and the intramolecular hydrogen bonding, influencing the compound's physical and chemical behavior (L. Lu & Liang‐Nian He, 2012).
Chemical Reactions and Properties
3-Hydroxybenzophenone undergoes various chemical reactions, showcasing its reactivity and applicability in synthesizing a wide range of compounds. For instance, it can participate in annulation reactions, leading to the formation of diversely substituted 2-hydroxy-4′-hydroxybenzophenones, highlighting its role in creating complex molecules with specific properties (Xiaonan Shi et al., 2017).
Physical Properties Analysis
The physical properties of 3-Hydroxybenzophenone, such as melting point, solubility, and crystalline structure, are crucial for its application in various domains. Studies on polymorphism and crystal assembly of benzophenones, including hydrate forms, provide insights into the material's stability, solubility, and intermolecular interactions, which are essential for pharmaceutical and material science applications (I. M. Landre et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-Hydroxybenzophenone, including its reactivity towards various functional groups and conditions, underpin its utility in synthetic chemistry. Its reactions with dimethyl 1,3-acetonedicarboxylate and 1,3-diphenylacetone, resulting in the synthesis of functionalized 2-hydroxybenzophenones and other derivatives, underscore its versatility and the potential for creating novel compounds with desired characteristics (V. Iaroshenko et al., 2012).
Wissenschaftliche Forschungsanwendungen
1. Application in Sunscreen Products
- Summary of the Application: 3-Hydroxybenzophenone is used in commercial sunscreens as an UV chromophore due to its photostability and lack of reactivity after several hours of irradiation .
- Methods of Application: The molecules are usually photoexcited from the ground state .
- Results or Outcomes: The use of 3-Hydroxybenzophenone in sunscreens helps protect the skin from harmful UV radiation, thereby preventing skin damage and photoaging .
2. Application as a Radical and Cationic Photo Initiator
- Summary of the Application: 3-Hydroxybenzophenone is a benzophenone metabolite with potential estrogenic and anti-androgenic activity. It is commonly used as a radical and cationic photo initiator .
- Methods of Application: The 3-hydroxyl group of 3-Hydroxybenzophenone is unable to form an intramolecular hydrogen bond, making it a more attractive hydrogen bonding co-material for MCPBA .
- Results or Outcomes: The use of 3-Hydroxybenzophenone as a photo initiator in chemical reactions can help initiate radical and cationic reactions .
3. Application in Fluorescence-based Materials
- Summary of the Application: 3-Hydroxybenzophenone is used in the development of single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone .
- Methods of Application: The development of new SBBF derivatives involves the systematic analysis of the physicochemical properties of SBBFs .
- Results or Outcomes: The use of 3-Hydroxybenzophenone in the development of SBBFs has ushered in a new era in biology and materials science, with applications in analytical, imaging, and sensing techniques .
4. Application in Environmental Science
- Summary of the Application: 3-Hydroxybenzophenone is used in the study of the degradation of 4-Hydroxybenzophenone (4-OH-BP), a highly toxic and widely used pharmaceutical and personal care product (PPCP), which has been of growing concern recently .
- Methods of Application: The electrochemical anodic oxidation technology has been confirmed efficient in eliminating organics from aqueous solution .
- Results or Outcomes: The study found that PbO2 electrode modified by graphene oxide boosts the electrodegradation of 4-hydroxybenzophenone .
Safety And Hazards
3-Hydroxybenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .
Eigenschaften
IUPAC Name |
(3-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHULEACXTONYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047880 | |
| Record name | 3-Hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybenzophenone | |
CAS RN |
13020-57-0 | |
| Record name | 3-Hydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13020-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6874J5528 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)
![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)


![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)

![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)





